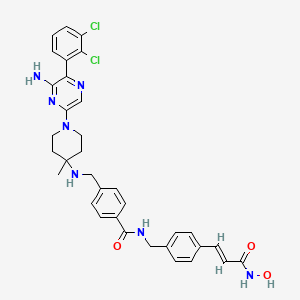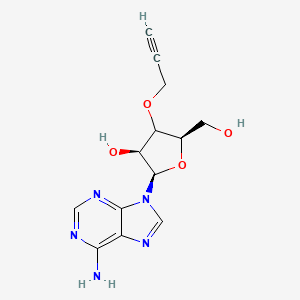
(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-prop-2-ynoxyoxolan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2R,3S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-prop-2-ynoxyoxolan-3-ol is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. The presence of the 6-aminopurin-9-yl group indicates that it is a derivative of adenine, a key component of nucleic acids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-prop-2-ynoxyoxolan-3-ol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the oxolane ring: This can be achieved through cyclization reactions involving appropriate diols and aldehydes under acidic or basic conditions.
Introduction of the 6-aminopurin-9-yl group: This step often involves nucleophilic substitution reactions where adenine derivatives are introduced to the oxolane ring.
Functionalization of the hydroxymethyl group: This can be done through various organic reactions such as oxidation or substitution to introduce the prop-2-ynoxy group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-prop-2-ynoxyoxolan-3-ol: can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting the prop-2-ynoxy group to a prop-2-enoxy group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the hydroxymethyl and prop-2-ynoxy groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution reagents: Halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-prop-2-ynoxyoxolan-3-ol: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a nucleoside analog in DNA and RNA research.
Medicine: Investigated for its antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.
Industry: Used in the development of pharmaceuticals and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of (2R,3S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-prop-2-ynoxyoxolan-3-ol involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid synthesis and function, leading to the inhibition of viral replication or cancer cell proliferation. The molecular targets include DNA and RNA polymerases, which are essential for nucleic acid synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar adenine base.
2’,3’-Dideoxyadenosine: A synthetic nucleoside analog used in antiviral research.
Fludarabine: A nucleoside analog used in cancer treatment.
Uniqueness
(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-prop-2-ynoxyoxolan-3-ol: is unique due to the presence of the prop-2-ynoxy group, which imparts distinct chemical properties and biological activities. This modification can enhance its stability, bioavailability, and specificity compared to other nucleoside analogs.
Eigenschaften
Molekularformel |
C13H15N5O4 |
|---|---|
Molekulargewicht |
305.29 g/mol |
IUPAC-Name |
(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-prop-2-ynoxyoxolan-3-ol |
InChI |
InChI=1S/C13H15N5O4/c1-2-3-21-10-7(4-19)22-13(9(10)20)18-6-17-8-11(14)15-5-16-12(8)18/h1,5-7,9-10,13,19-20H,3-4H2,(H2,14,15,16)/t7-,9+,10?,13-/m1/s1 |
InChI-Schlüssel |
SLZDQTVTJDVDJE-ZIUXOXTBSA-N |
Isomerische SMILES |
C#CCOC1[C@H](O[C@H]([C@H]1O)N2C=NC3=C(N=CN=C32)N)CO |
Kanonische SMILES |
C#CCOC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



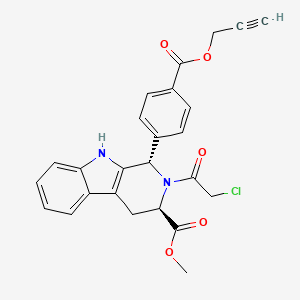




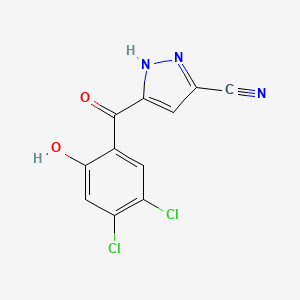
![[(2R,4S,5R)-4-acetyloxy-3-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15140011.png)
![3-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]-2-(2,3,4-trimethoxyphenyl)-4a,8a-dihydrobenzo[f]benzimidazole-4,9-dione](/img/structure/B15140026.png)
![(4,5-Dimethoxy-2-nitrophenyl)methyl 5-[5-(benzenesulfonamido)-6-chloropyridin-3-yl]pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B15140037.png)
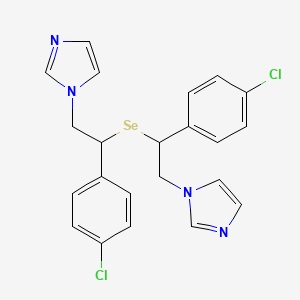
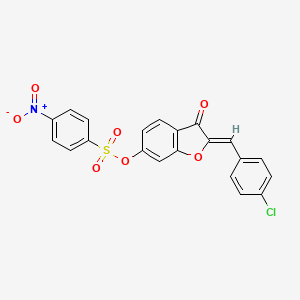
![2-(dimethylamino)-9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B15140062.png)
